molecular formula C10H9NO4 B095270 4-Nitrophenyl methacrylate CAS No. 16522-41-1

4-Nitrophenyl methacrylate

Cat. No. B095270
CAS RN: 16522-41-1
M. Wt: 207.18 g/mol
InChI Key: NACSMDAZDYUKMU-UHFFFAOYSA-N
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Description

4-Nitrophenyl methacrylate is a chemical compound that has been used in various scientific research . It is synthesized by the reaction of 4-nitrophenol and methacryloyl chloride .


Synthesis Analysis

The monomer 4-nitrophenyl methacrylate (NPMA) is synthesized by the reaction of 4-nitrophenol and methacryloyl chloride . After characterization of this monomer by IR and 1HNMR spectroscopic techniques, the homo- and copolymers of 4-nitrophenyl methacrylate were synthesized with methyl methacrylate (MMA) and styrene (ST) by free radical polymerization using dimethyl formamide (DMF) as a solvent and azobis isobutyronitrile (AIBN) as an initiator at 70±1 ̊C .


Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl methacrylate is characterized by the presence of a nitrophenol group attached to a methacrylate group . The structure and properties of this compound have been studied using various spectroscopic techniques .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Nitrophenyl methacrylate are determined by its molecular structure . The solubility of the polymers was tested in various polar and non-polar solvents .

Scientific Research Applications

  • Synthesis and Characterization of Polymers : Vijayanand et al. (2007) synthesized and characterized homopolymers and copolymers of 4-nitro-3-methylphenyl methacrylate with glycidyl methacrylate. They found that the thermal stability of the copolymer increases with the 4-nitrophenyl methacrylate content (Vijayanand, Kato, Satokawa, & Kojima, 2007).

  • Homopolymer and Copolymer Synthesis with Methyl Methacrylate and Styrene : Soltanmoradi and Nasirtabrizi (2015) synthesized homopolymers and copolymers of 4-nitrophenyl methacrylate with methyl methacrylate and styrene. They observed an increase in the thermal stability and glass transition temperature with increasing 4-nitrophenyl methacrylate content (Soltanmoradi & Nasirtabrizi, 2015).

  • Applications in Photoreagents for Protein Crosslinking and Affinity Labeling : Jelenc, Cantor, and Simon (1978) proposed 4-nitrophenyl ethers, including 4-nitrophenyl methacrylate, as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds are inactive in the dark but react quantitatively with amines upon UV irradiation (Jelenc, Cantor, & Simon, 1978).

  • Use in Polymerization Kinetics and Stability Studies : Thamizharasi, Gnanasundaram, and Balasubramanian (1999) focused on copolymerization of 4-nitrophenyl methacrylate with styrene and methyl methacrylate, studying the reactivity ratios and thermal properties of the resulting copolymers (Thamizharasi, Gnanasundaram, & Balasubramanian, 1999).

  • Applications in Molecularly Imprinted Nanoparticles : Mehdinia et al. (2013) used 4-nitrophenyl methacrylate in the synthesis of molecularly imprinted polymer on magnetic nanoparticles for selective extraction and detection of 4-nitrophenol in aqueous samples (Mehdinia, Baradaran Kayyal, Jabbari, Aziz-Zanjani, & Ziaei, 2013).

Safety And Hazards

4-Nitrophenyl methacrylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is considered both a potentially important step in industrial water treatment and an attractive, convenient model reaction for assessing the activity of metallic nanoparticles . Future research directions may include the development of more efficient catalysts for this reaction and the exploration of other potential applications of 4-Nitrophenyl methacrylate .

properties

IUPAC Name

(4-nitrophenyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-7(2)10(12)15-9-5-3-8(4-6-9)11(13)14/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACSMDAZDYUKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20316276
Record name 4-NITROPHENYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl methacrylate

CAS RN

16522-41-1
Record name NSC301496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-NITROPHENYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
S Thamizharasi, P Gnanasundaram… - … Science—Pure and …, 1998 - Taylor & Francis
… Monomers used in the present study were 4-nitrophenyl methacrylate (NPMA) and methylmethacrylate (MMA). Methylmethacrylate supplied by Fluka, stabilized with 15 ppm …
Number of citations: 14 www.tandfonline.com
S Thamizharasi, P Gnanasundaram… - Journal of applied …, 1999 - Wiley Online Library
Free-radical copolymerization of 4-nitrophenyl methacrylate (NPMA) with styrene (STY) was carried out at 65 C in 2-butanone by using benzoyl peroxide (BPO) as initiator. NPMA was …
Number of citations: 7 onlinelibrary.wiley.com
R SOLTANMORADİ… - … Üniversitesi Fen Edebiyat …, 2015 - dergipark.org.tr
… The monomer 4-nitrophenyl methacrylate (NPMA) is synthesized by reaction 4-nitrophenol … The homo-and copolymers of 4-nitrophenyl methacrylate were synthesized with methyl …
Number of citations: 2 dergipark.org.tr
S Thamizharasi, P Gnanasundaram… - 2001 - nopr.niscpr.res.in
Notes Synthesis, characterization and reactivity ratios of co-polymers derived from 4-nitrophenyl methacrylate and butyl methacr Page 1 Indian Journal of Chemistry Vol. 40A, March …
Number of citations: 2 nopr.niscpr.res.in
JMJ Frechet, F Mikeš, D Výprachtický… - Die …, 1988 - Wiley Online Library
… Copolymers of 4-nitrophenyl methacrylate and Cnitrophenyl esters of N-methacryloylamino acids with some N-alkylmethacrylamides were prepared by precipitation radical …
Number of citations: 7 onlinelibrary.wiley.com
R Ruschel Campedelli, MH Keller… - The Journal of …, 2019 - ACS Publications
… with reactive polymer poly(4-nitrophenyl methacrylate). The composite was prepared by the dispersion polymerization of 4-nitrophenyl methacrylate in the presence of magnetite …
Number of citations: 8 pubs.acs.org
YH Xu, F Qu - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
The title compound, C10H9NO4, was obtained serendipitously during the preparation of benzyl cyclohexylcarbamate. The molecule consists of two approximately planar parts, the …
Number of citations: 2 scripts.iucr.org
N Çankaya, E Tanış - Materials Research Express, 2018 - iopscience.iop.org
… There are also crystal data of the 4-Nitrophenyl methacrylate molecule available in the literature [28], similar to structure the 4NPMA monomer, for comparison in table 1. When statistical …
Number of citations: 3 iopscience.iop.org
F Li, Y Zhu, B You, D Zhao, Q Ruan… - Advanced Functional …, 2010 - Wiley Online Library
… A poly(nitrophenyl methacrylate-co-methacrylic acid) hydrogel (NPMAAHG) for control over drug release is fabricated by copolymerizing 4-nitrophenyl methacrylate and methacrylic …
Number of citations: 66 onlinelibrary.wiley.com
T Nishikubo, E Takehara, S Saita… - Journal of Polymer …, 1987 - Wiley Online Library
… of 2,2-(4-hydroxypheny1)propane diglycidyl ether (BPGE) or glycidyl methacrylate (GMA) with phenyl methacrylates such as phenyl methacrylate (PMA), 4-nitrophenyl methacrylate (…
Number of citations: 18 onlinelibrary.wiley.com

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